tert-Butyl L-prolinate

Description

The exact mass of the compound tert-Butyl L-prolinate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality tert-Butyl L-prolinate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about tert-Butyl L-prolinate including the price, delivery time, and more detailed information at info@benchchem.com.

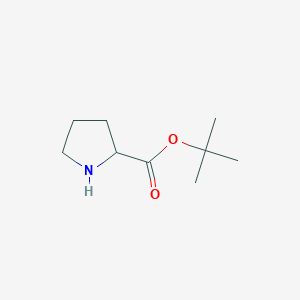

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl (2S)-pyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H17NO2/c1-9(2,3)12-8(11)7-5-4-6-10-7/h7,10H,4-6H2,1-3H3/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJJBXZIKXFOMLP-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H]1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2812-46-6 | |

| Record name | L-Proline 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2812-46-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-butyl L-prolinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.689 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

tert-Butyl L-prolinate CAS number and properties

An In-Depth Technical Guide to tert-Butyl L-prolinate

Introduction

tert-Butyl L-prolinate is a chemically modified derivative of the naturally occurring amino acid L-proline, which plays a pivotal role in a myriad of biological processes.[1] The introduction of a tert-butyl ester group to the carboxylate of L-proline significantly alters its chemical properties, enhancing its lipophilicity and modifying its reactivity.[1] This strategic modification has positioned tert-Butyl L-prolinate as a valuable and versatile building block in the fields of organic synthesis, medicinal chemistry, and materials science. Its primary utility is found in peptide synthesis and as a chiral auxiliary in asymmetric reactions, where the stereochemical integrity of the proline backbone is paramount.[2][3] The Chemical Abstracts Service (CAS) has assigned the number 2812-46-6 to this compound.[1][2][4]

Physicochemical and Spectroscopic Properties

The distinct properties of tert-Butyl L-prolinate are a direct consequence of its molecular structure, which features a chiral pyrrolidine ring and a bulky tert-butyl ester group. These characteristics influence its reactivity, solubility, and handling requirements.

| Property | Value | Source |

| CAS Number | 2812-46-6 | [1][2][4] |

| Molecular Formula | C₉H₁₇NO₂ | [1][2][4] |

| Molecular Weight | 171.24 g/mol | [1][4] |

| IUPAC Name | tert-butyl (2S)-pyrrolidine-2-carboxylate | [1][] |

| Synonyms | L-Pro-OtBu, (S)-Pyrrolidine-2-carboxylic acid tert-butyl ester | [2][4][] |

| Appearance | Colorless to pale yellow liquid/oil | [1][2] |

| Boiling Point | 51 °C | [4] |

| Solubility | Soluble in organic solvents (e.g., dichloromethane, ethanol); less soluble in water | [1] |

| Optical Rotation | [α]₂₀/D = -42 ± 2° (c=1 in EtOH) | [2] |

| Storage Conditions | 2-8°C | [2][4] |

Synthesis of tert-Butyl L-prolinate

The synthesis of tert-Butyl L-prolinate requires careful consideration of esterification methods to ensure the preservation of its critical stereochemistry while achieving high reactivity and yield.

Synthetic Strategies

Two primary approaches are commonly employed for the synthesis of tert-Butyl L-prolinate:

-

Direct Esterification: This traditional method involves the reaction of L-proline with tert-butanol in the presence of an acid catalyst, such as thionyl chloride (SOCl₂). While straightforward, this approach can lead to moderate yields (60-75%) and carries a significant risk of racemization, particularly at elevated temperatures, which compromises the enantiomeric purity of the final product.[1]

-

Advanced Catalytic Methods: To overcome the limitations of direct esterification, more sophisticated catalytic systems have been developed. The use of bis(trifluoromethanesulfonyl)imide (Tf₂NH) as a catalyst in tert-butyl acetate allows for a racemization-free esterification process. This method can be performed at ambient temperatures and consistently delivers high yields, often exceeding 90%.[1]

General Experimental Protocol for Synthesis

The following protocol outlines a general procedure for the synthesis of N-Boc-L-proline, a common precursor which can then be esterified. This highlights the handling of proline in a synthetic context.

Synthesis of N-(tert-Butoxycarbonyl)-L-proline

-

Reaction Setup: In a 1-liter Erlenmeyer flask equipped with a magnetic stirrer and a thermometer, suspend 115 g (1.00 mole) of L-proline in 500 ml of dimethyl sulfoxide (DMSO).[6]

-

Reagent Addition: While stirring, simultaneously add 115 g (1.00 mole) of 1,1,3,3-tetramethylguanidine and 214 g (1.10 moles) of tert-butyl phenyl carbonate over a period of 5 minutes. An exothermic reaction will occur, with the temperature rising to a maximum of 50-52°C.[6]

-

Reaction Progression: Continue stirring the now clear solution for 3 hours.[6]

-

Workup and Extraction: Transfer the reaction mixture to a 6-liter separatory funnel. Add 2.2 liters of water and 1.8 liters of diethyl ether and shake. Separate the aqueous layer and wash it with an additional 500 ml of ether.[6]

-

Acidification and Product Isolation: Acidify the aqueous layer to a pH of 3.0 by adding 10% sulfuric acid. This will likely cause the product to begin crystallizing. Extract the acidic solution, including any solids, with three 600-ml portions of a 1:1 mixture of ethyl acetate and ether.[6]

-

Final Purification: Combine the organic extracts, wash with three 25-ml portions of water, and dry over magnesium sulfate. Filter the solution and evaporate the solvent using a rotary evaporator at a bath temperature not exceeding 40°C. The crude product can be recrystallized from hot ethyl acetate and petroleum ether to yield pure tert-butoxycarbonyl-L-proline.[6]

Synthesis Workflow Diagram

Caption: General workflow for the synthesis of tert-Butyl L-prolinate.

Applications in Research and Drug Development

The unique structural features of tert-Butyl L-prolinate make it an indispensable tool in several areas of chemical research and development.

Peptide Synthesis

In the complex, multi-step process of peptide synthesis, tert-Butyl L-prolinate serves as a crucial building block.[2][3] The tert-butyl ester acts as a protecting group for the carboxylic acid functionality of proline. A key advantage of this group is its orthogonal stability to the commonly used N-Boc (tert-butoxycarbonyl) protecting group. This allows for selective deprotection strategies; for instance, the Boc group can be removed under acidic conditions (e.g., trifluoroacetic acid) while the tert-butyl ester remains intact.[1]

Asymmetric Synthesis and Catalysis

tert-Butyl L-prolinate is widely employed as a chiral auxiliary, guiding the stereochemical outcome of chemical reactions to produce enantiomerically pure compounds.[2][3] This is of paramount importance in the pharmaceutical industry, where the biological activity of a drug molecule is often dependent on its specific stereoisomer. Furthermore, it serves as a precursor for the synthesis of various proline-based catalysts and ligands, which are instrumental in a wide range of catalytic processes.[2] Its favorable properties, such as low toxicity and high reactivity, make it a preferred choice for developing efficient and clean synthetic routes.[2]

Role in Drug Development

The incorporation of the tert-butyl group enhances the lipophilicity of proline-containing molecules, which can improve their solubility and bioavailability—critical factors in drug design and formulation.[2] Researchers utilize tert-Butyl L-prolinate in the development of novel therapeutic agents, particularly in medicinal chemistry and biochemistry.[2] For example, its derivatives are investigated as inhibitors for enzymes like human leukocyte elastase, indicating potential therapeutic applications.[1] The hydrochloride salt of tert-Butyl L-prolinate is also noted for its biological activity, including the inhibition of cysteine and cathepsins, making it valuable in the research of protease inhibitors.[7]

Materials Science

The distinct structural properties of tert-Butyl L-prolinate also lend themselves to exploration in materials science for the development of novel polymers and other advanced materials.[2]

Logical Relationship in Synthetic Chemistry

Caption: The utility of tert-Butyl L-prolinate in synthesis.

Safety and Handling

According to available Safety Data Sheets (SDS), tert-Butyl L-prolinate is classified as a hazardous substance and requires careful handling to minimize exposure and risk.

-

Hazards: The compound is known to cause skin irritation and serious eye irritation.[8] It may also cause respiratory irritation.[8] It is classified as Acute Toxicity 4 (Oral), Eye Damage 1, Skin Irritation 2, and Specific Target Organ Toxicity - Single Exposure 3 (Respiratory system).

-

Precautionary Measures: When handling tert-Butyl L-prolinate, appropriate personal protective equipment (PPE) must be worn, including protective gloves, clothing, and eye/face protection.[8] Work should be conducted in a well-ventilated area or outdoors to avoid inhalation of vapors or mists.[8]

-

First Aid: In case of skin contact, wash the affected area with plenty of soap and water. If it comes into contact with the eyes, rinse cautiously with water for several minutes, removing contact lenses if present and easy to do so.[8] If inhaled, move the individual to fresh air.[8] In all cases of significant exposure or if irritation persists, seek medical advice.

-

Storage: The compound should be stored in a well-ventilated place with the container tightly closed, typically at temperatures between 2-8°C.[4][8]

-

Disposal: Dispose of the contents and container to an approved waste disposal plant in accordance with local regulations.[8]

Conclusion

tert-Butyl L-prolinate stands out as a highly valuable and versatile chiral building block in modern organic chemistry. Its unique combination of a stereochemically defined proline core and a sterically demanding, yet chemically versatile, tert-butyl ester group provides chemists with a powerful tool for a range of applications. From enabling the construction of complex peptides to directing the stereochemical outcome of asymmetric reactions, its impact on pharmaceutical research, drug development, and materials science is significant and continues to grow. Proper understanding of its synthesis, properties, and handling is crucial for its effective and safe utilization in the laboratory and beyond.

References

- EvitaChem. L-Proline t-butyl ester (EVT-248466) | 2812-46-6.

- Chem-Impex. L-Proline tert-butyl ester.

- PubChem. tert-Butyl L-prolinate hydrochloride | C9H18ClNO2 | CID 6453107.

- Biosynth. L-Proline tert-butyl ester | 2812-46-6 | FP47582.

- Santa Cruz Biotechnology. L-Proline tert-butyl ester hydrochloride | CAS 5497-76-7.

- chemBlink.

- Fisher Scientific.

- Organic Syntheses. tert-BUTOXYCARBONYL-L-PROLINE.

- Chem-Impex. L-Proline tert-butyl ester hydrochloride.

- Sigma-Aldrich. L-Proline t-butyl ester 2812-46-6.

- MedchemExpress.com. L-Proline tert-butyl ester hydrochloride (Synonyms.

- BOC Sciences. L-Proline tert-butyl ester (CAS 2812-46-6) - BOC Sciences Amino Acid.

Sources

- 1. Buy L-Proline t-butyl ester (EVT-248466) | 2812-46-6 [evitachem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. chemimpex.com [chemimpex.com]

- 4. L-Proline tert-butyl ester | 2812-46-6 | FP47582 [biosynth.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. medchemexpress.com [medchemexpress.com]

- 8. fishersci.com [fishersci.com]

Introduction: The Strategic Importance of tert-Butyl L-prolinate

An In-Depth Technical Guide to tert-Butyl L-prolinate for Advanced Research Applications

L-proline, a unique cyclic secondary amino acid, imparts significant conformational rigidity to peptides and proteins, making it a cornerstone in protein structure and function[1]. In the realm of synthetic chemistry and drug development, harnessing the properties of proline requires precise manipulation of its reactive carboxyl and amine groups. Tert-Butyl L-prolinate emerges as a pivotal derivative, where the carboxylic acid is masked as a tert-butyl ester. This modification enhances lipophilicity and provides a robust yet selectively cleavable protecting group, making it an invaluable tool for researchers and drug development professionals[2].

This guide offers a senior application scientist's perspective on tert-Butyl L-prolinate, delving into its core properties, synthesis, analytical validation, and critical applications. The focus is on the causality behind its utility, providing field-proven insights for its effective application in peptide synthesis, asymmetric catalysis, and the development of novel therapeutics[3][4].

Core Physicochemical and Structural Properties

Tert-Butyl L-prolinate is primarily available as a free base (a colorless liquid) or as a more stable, solid hydrochloride salt. The choice between these forms depends on the specific requirements for solubility, stability, and reaction compatibility. The tert-butyl ester provides steric hindrance and is notably stable under basic conditions but can be readily cleaved under acidic conditions, a strategic advantage in multi-step synthesis.

Table 1: Key Physicochemical Properties

| Property | tert-Butyl L-prolinate | tert-Butyl L-prolinate Hydrochloride |

| Appearance | Colorless liquid[3][][6] | White crystalline powder[4] |

| Molecular Formula | C₉H₁₇NO₂[3][][6][7] | C₉H₁₇NO₂·HCl[4][8] |

| Molecular Weight | 171.24 g/mol [6][7] | 207.70 g/mol [4][8][9] |

| CAS Number | 2812-46-6[6][7] | 5497-76-7[4][8] |

| Boiling Point | 51 °C[7] | Not applicable |

| Melting Point | 98-103 °C[] | 91 - 110 °C[4] |

| Optical Rotation | [α]²⁰D = -42 ± 2° (c=1 in EtOH)[3] | [α]²⁰D = -33 ± 2.5° (c=2 in EtOH)[4] |

| Storage | Store at 2-8 °C[3][6][7] | Store at 0-8 °C[4] |

Synthesis and Purification: An Exemplar Protocol

The synthesis of tert-Butyl L-prolinate from L-proline is a foundational esterification reaction. The primary challenge is to achieve selective esterification of the carboxylic acid without side reactions involving the secondary amine. A common and effective strategy involves the reaction of L-proline with an excess of a tert-butylating agent under acidic catalysis.

Workflow for Synthesis and Purification

Caption: General workflow for the synthesis and purification of tert-Butyl L-prolinate.

Detailed Experimental Protocol

-

Reactor Setup: To a pressure-resistant flask, add L-proline (1.0 eq). Suspend the proline in dioxane.

-

Causality: Dioxane is an effective solvent for this reaction. A pressure flask is necessary to contain the gaseous isobutylene.

-

-

Catalyst Addition: Carefully add concentrated sulfuric acid (catalytic amount, e.g., 0.02 eq) to the suspension.

-

Reactant Introduction: Cool the flask to -10 °C and condense isobutylene (e.g., 5-10 eq) into the vessel.

-

Causality: A large excess of isobutylene drives the equilibrium towards the ester product. The low temperature is required to handle the volatile isobutylene.

-

-

Reaction: Seal the vessel and allow it to warm to room temperature. Stir the mixture for 48-72 hours. Monitor the reaction's progress by thin-layer chromatography (TLC).

-

Causality: The reaction is typically slow and requires extended time to reach completion. TLC allows for visual confirmation of the consumption of the starting material.

-

-

Work-up: After completion, cool the vessel in an ice bath and carefully vent any excess pressure. Quench the reaction by slowly adding it to a cooled, saturated sodium bicarbonate solution to neutralize the acid.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product into a suitable organic solvent, such as diethyl ether or ethyl acetate (3x volumes).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The resulting crude oil is then purified by vacuum distillation to yield the final product.

-

Self-Validation: The purity of the distilled product must be confirmed by analytical methods as described in the next section.

-

Analytical Characterization for Quality Assurance

Rigorous analytical testing is non-negotiable to validate the identity, purity, and stereochemical integrity of tert-Butyl L-prolinate.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum provides unambiguous structural confirmation. Key signals include a prominent singlet at ~1.4 ppm corresponding to the nine equivalent protons of the tert-butyl group, and multiplets in the range of 1.7-3.5 ppm for the protons of the pyrrolidine ring.

-

¹³C NMR: Confirms the presence of all nine carbon atoms, including the characteristic quaternary carbon and methyl carbons of the tert-butyl group, and the carbonyl carbon of the ester.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will show a prominent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 172.2, confirming the molecular weight.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: The spectrum should display a strong absorption band around 1730-1740 cm⁻¹, characteristic of the C=O stretch of the ester group, and an N-H stretch for the secondary amine.

-

Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for confirming enantiomeric purity. Using a chiral stationary phase, the L-enantiomer can be separated from any contaminating D-enantiomer, ensuring the product is suitable for stereospecific applications.

Key Applications in Research and Development

The utility of tert-Butyl L-prolinate stems from its dual functionality as a chiral building block and a protected amino acid.

A. C-Terminus Protection in Peptide Synthesis

In solid-phase or solution-phase peptide synthesis, the carboxylic acid of the C-terminal amino acid must be protected to ensure sequential coupling occurs at the N-terminus. The tert-butyl ester is an ideal protecting group for this purpose.

-

Mechanism of Action: It is stable to the basic conditions often used for Fmoc-deprotection but is cleanly removed with mild acids like trifluoroacetic acid (TFA) during the final cleavage step from the resin, liberating the free carboxylic acid. This orthogonal stability is crucial for complex syntheses.

Caption: Role of tert-Butyl L-prolinate in dipeptide synthesis.

B. Chiral Auxiliary and Ligand Synthesis

The conformationally restricted pyrrolidine ring of tert-Butyl L-prolinate makes it an excellent chiral scaffold.[3][4] It serves as a precursor for synthesizing various chiral ligands and organocatalysts used in asymmetric reactions, such as aldol reactions, Michael additions, and alkylations. Its ability to create a well-defined chiral environment around a catalytic center is key to achieving high enantioselectivity in the synthesis of complex chiral molecules, a critical aspect of modern drug discovery.[2]

C. Enhancing Drug Properties

The incorporation of a proline moiety can significantly impact the pharmacokinetic profile of a drug candidate. The tert-butyl ester form improves lipophilicity, which can enhance solubility in non-aqueous media and potentially improve bioavailability during formulation development.[3][4]

Safety, Handling, and Storage

Proper handling of tert-Butyl L-prolinate is essential for laboratory safety. The compound and its hydrochloride salt are irritants.

Table 2: GHS Hazard and Safety Information

| Hazard Category | Classification | Precautionary Statements |

| Skin Irritation | Category 2[6][10] | H315: Causes skin irritation.[9] |

| Eye Irritation | Category 1 / 2A[6][10] | H318/H319: Causes serious eye damage/irritation.[6][9] |

| Respiratory Irritation | STOT SE 3[6][10] | H335: May cause respiratory irritation.[9][10] |

-

Personal Protective Equipment (PPE): Always wear chemical safety goggles, nitrile gloves, and a lab coat. Handle in a well-ventilated area or a chemical fume hood.[10][11]

-

Handling: Avoid contact with skin, eyes, and clothing. Prevent inhalation of vapors or mists.[10][11]

-

Storage: Store in a tightly sealed container in a cool (2-8 °C), dry, and well-ventilated place away from strong oxidizing agents.[10][11]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.

Conclusion

Tert-Butyl L-prolinate is more than a simple derivative; it is a strategic enabling molecule in advanced chemical synthesis. Its well-defined physicochemical properties, combined with its dual role as a robust protecting group and a versatile chiral building block, make it an indispensable component in the toolkit of medicinal chemists and drug development professionals. A thorough understanding of its synthesis, characterization, and safe handling is paramount to leveraging its full potential in creating the next generation of therapeutics.

References

- Galeotti, N., Giraud, M., & Jouin, P. (2006). New synthesis of cis 5-tert-butyl-L-proline via cuprate. Evaluation as a cis proline mimetic in a biological active octapeptide. Journal of Peptide Science, 12(2), 154-60. doi: 10.1002/psc.690

-

PubChem. (n.d.). tert-Butyl L-prolinate hydrochloride. Retrieved from [Link]

- Ragnarsson, U., Karlsson, S. M., Sandberg, B. E., & Larsson, L. E. (1973). tert-BUTOXYCARBONYL-L-PROLINE. Organic Syntheses, 53, 25.

- Paluch, E., et al. (2021). A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI. Molecules, 26(11), 3379.

- Brodsky, F. M., et al. (2014). (2S,4R)- and (2S,4S)-Perfluoro-tert-butyl 4-Hydroxyproline: Two Conformationally Distinct Proline Amino Acids for Sensitive Application in 19F NMR. The Journal of Organic Chemistry, 79(15), 7073–7081.

Sources

- 1. A Proline-Based Tectons and Supramolecular Synthons for Drug Design 2.0: A Case Study of ACEI - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy L-Proline t-butyl ester (EVT-248466) | 2812-46-6 [evitachem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. chemimpex.com [chemimpex.com]

- 6. L-Proline t-butyl ester 2812-46-6 [sigmaaldrich.com]

- 7. L-Proline tert-butyl ester | 2812-46-6 | FP47582 [biosynth.com]

- 8. scbt.com [scbt.com]

- 9. tert-Butyl L-prolinate hydrochloride | C9H18ClNO2 | CID 6453107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Synthesis of tert-Butyl L-prolinate from L-proline

Abstract

Tert-butyl L-prolinate is a pivotal chiral building block in modern organic synthesis, particularly valued in pharmaceutical and peptide chemistry.[1] Its utility stems from the unique conformational constraints imposed by the proline ring and the robust, yet selectively cleavable, nature of the tert-butyl ester protecting group.[2][3] This guide provides an in-depth analysis of the principal synthetic methodologies for preparing tert-butyl L-prolinate from L-proline. We will dissect the mechanistic underpinnings of each route, offer detailed, field-tested experimental protocols, and present a comparative analysis to inform methodological selection for researchers, scientists, and drug development professionals.

Strategic Importance of tert-Butyl L-prolinate

L-proline is a unique proteinogenic amino acid due to its secondary amine being incorporated into a pyrrolidine ring, which restricts the conformational flexibility of the peptide backbone.[4] This property is exploited in drug design to stabilize specific secondary structures, such as β-turns. The esterification of L-proline's carboxylic acid with a tert-butyl group serves a critical purpose: it protects the carboxylate from participating in undesired reactions during subsequent synthetic steps, such as peptide coupling.

The tert-butyl ester is favored for several reasons:

-

Steric Hindrance: It is highly resistant to nucleophilic attack and base-catalyzed hydrolysis.[2]

-

Acidic Lability: It can be cleanly removed under specific acidic conditions (e.g., with trifluoroacetic acid, TFA), typically generating the benign byproduct isobutylene gas.[2][5] This orthogonality allows for selective deprotection without disturbing other acid-labile or base-labile protecting groups.

Consequently, tert-butyl L-prolinate is a high-value intermediate for synthesizing proline-containing peptides, complex natural products, and proline-based organocatalysts.[1][6]

Core Synthetic Methodologies: A Comparative Analysis

The synthesis of tert-butyl L-prolinate primarily involves the esterification of the L-proline carboxylic acid. The choice of method is often dictated by factors such as scale, available equipment, desired purity, and cost. We will explore the two most authoritative and widely adopted strategies.

Method A: Direct Acid-Catalyzed Esterification with Isobutylene

This is the classical and most direct approach, relying on the acid-catalyzed addition of isobutylene to the carboxylic acid.[7] Isobutylene, a gas at room temperature, serves as the source of the tert-butyl group.

Causality and Mechanistic Insight: The reaction proceeds via the formation of a stable tertiary carbocation. A strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA), is essential to protonate isobutylene, generating the electrophilic tert-butyl cation.[7] The carboxylic acid of L-proline then acts as a nucleophile, attacking the carbocation to form a protonated ester intermediate, which subsequently loses a proton to yield the final product.

The primary challenge of this method is the poor solubility of the zwitterionic L-proline in non-polar organic solvents (like dichloromethane or dioxane) required for the reaction.[2] This often necessitates the use of a sealed pressure vessel to maintain a sufficient concentration of gaseous isobutylene in the reaction mixture.

Method B: Transesterification with tert-Butyl Acetate

This method offers a powerful alternative that circumvents the need for handling gaseous isobutylene.[2] Here, tert-butyl acetate serves as both the solvent and the tert-butylating agent, driven by a strong acid catalyst.

Causality and Mechanistic Insight: A strong acid, such as perchloric acid (HClO₄) or the safer bis(trifluoromethanesulfonyl)imide (Tf₂NH), protonates the carbonyl oxygen of tert-butyl acetate, making it highly electrophilic.[2] The L-proline carboxylate attacks this activated intermediate, leading to a tetrahedral intermediate. Subsequent collapse of this intermediate, elimination of acetic acid, and deprotonation furnishes the desired tert-butyl L-prolinate. A key advantage is that the acid catalyst first forms a salt with L-proline, which often enhances its solubility in the tert-butyl acetate medium.[2]

Alternative Approaches

Other methods, such as using thionyl chloride to form the acyl chloride followed by reaction with tert-butanol, are also viable.[8] This approach is analogous to the well-established Fischer esterification. However, it introduces an additional step and requires careful handling of the highly reactive thionyl chloride and the intermediate acyl chloride. The direct use of thionyl chloride with the alcohol and amino acid is also a known method for esterification.[9][10]

Data Presentation: Comparison of Synthetic Routes

| Parameter | Method A: Isobutylene | Method B: Transesterification | Method C: Thionyl Chloride |

| Reagents | L-proline, Isobutylene, H₂SO₄/PTSA | L-proline, tert-Butyl Acetate, HClO₄/Tf₂NH | L-proline, tert-Butanol, SOCl₂ |

| Typical Yield | 60-80% | 75-95%[2] | 70-85% |

| Conditions | Pressure vessel, 1-8 days[7] | Room temp. to 40°C, 24-48 h[2] | 0°C to reflux, 2-12 h[10] |

| Advantages | Direct, uses inexpensive reagents. | Avoids gaseous/pressurized reagents, potentially higher yields, milder conditions.[2] | Well-established chemistry, relatively fast. |

| Disadvantages | Requires pressure equipment, long reaction times, potential for isobutylene polymerization.[7] | Requires strong, potentially hazardous acids (HClO₄), longer reaction times than acyl chloride route.[2] | Generates corrosive HCl/SO₂ gas, requires anhydrous conditions.[8] |

| References | [7],[11] | [2] | [8],[10] |

Visualization of Workflow and Mechanism

General Synthetic Workflow

Caption: Mechanism of tert-butyl cation formation and subsequent esterification of L-proline.

Experimental Protocols: A Self-Validating System

This section provides a representative, detailed protocol for the direct esterification with isobutylene, designed for robust execution.

Materials and Reagents

-

L-proline (≥99% purity)

-

Dichloromethane (DCM), anhydrous (≤50 ppm H₂O)

-

Concentrated Sulfuric Acid (98%)

-

Isobutylene (≥99% purity)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Pressure-rated reaction vessel (e.g., Parr reactor) equipped with stirrer and pressure gauge

Step-by-Step Methodology (Method A)

-

Reactor Preparation: To a clean, dry 500 mL pressure reactor, add L-proline (11.5 g, 100 mmol).

-

Solvent Addition: Add 200 mL of anhydrous dichloromethane to the reactor. Stir the suspension.

-

Catalyst Addition: Cool the stirred suspension in an ice-water bath. Slowly and carefully add concentrated sulfuric acid (2.8 mL, ~50 mmol) dropwise, keeping the internal temperature below 10°C. Causality Note: The acid acts as the catalyst and also helps to partially solubilize the proline as its salt.

-

Isobutylene Charging: Seal the reactor. Evacuate and purge with nitrogen three times. Cool the reactor to -20°C using a dry ice/acetone bath. Condense isobutylene (approx. 56 g, 1.0 mol, 10 equivalents) into the reactor. Causality Note: A large excess of isobutylene is used to drive the reaction equilibrium towards the product and maintain sufficient concentration in the liquid phase.

-

Reaction Execution: Allow the reactor to warm to room temperature behind a blast shield. Stir the mixture at room temperature for 4-5 days. Monitor the pressure; a gradual decrease may indicate consumption of isobutylene.

-

Work-up - Quenching: After the reaction period, cool the reactor to 0°C and very slowly vent the excess isobutylene into a fume hood or through a scrubbing solution. Carefully pour the reaction mixture into a flask containing a vigorously stirred, ice-cold saturated solution of sodium bicarbonate (200 mL). Trustworthiness Check: The pH of the aqueous layer should be >8 to ensure complete neutralization of the acid catalyst and conversion of any unreacted proline salt back to its free base form.

-

Work-up - Extraction: Transfer the mixture to a separatory funnel. Separate the layers. Extract the aqueous layer with two additional 50 mL portions of DCM.

-

Work-up - Washing: Combine all organic layers and wash with 100 mL of brine. Dry the organic phase over anhydrous magnesium sulfate.

-

Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product as an oil. Purify the oil by vacuum distillation to obtain tert-butyl L-prolinate as a clear, colorless liquid.

Characterization and Validation

-

¹H NMR (CDCl₃): The spectrum should confirm the presence of the tert-butyl group as a sharp singlet at ~1.4-1.5 ppm (9H) and the disappearance of the broad carboxylic acid proton signal.

-

FTIR: The spectrum should show a strong carbonyl (C=O) stretching band for the ester at ~1730-1740 cm⁻¹, replacing the broader carboxylic acid carbonyl stretch from the starting material. [12][13]* Mass Spectrometry: ESI-MS should show the [M+H]⁺ ion corresponding to the calculated molecular weight of tert-butyl L-prolinate (C₉H₁₇NO₂), which is 172.13 g/mol .

Conclusion and Future Perspective

The synthesis of tert-butyl L-prolinate from L-proline is a well-established and critical transformation for the pharmaceutical and chemical industries. While the classic acid-catalyzed reaction with isobutylene remains a viable and cost-effective method, especially at scale, the transesterification approach using tert-butyl acetate offers significant advantages in terms of safety and operational simplicity, avoiding the need for high-pressure equipment. [2][7]The selection of the optimal synthetic route requires a careful evaluation of scale, safety protocols, and economic constraints. As demand for complex, proline-containing therapeutics grows, the continued optimization of these fundamental synthetic procedures will remain an area of active interest, focusing on greener catalysts and more efficient, continuous-flow processes.

References

- The Royal Society of Chemistry. (2011). Electronic Supplementary Material (ESI)

- Ogasa, C., et al. (2023). A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols. Synlett.

-

Ragnarsson, U., et al. TERT-BUTOXYCARBONYL-L-PROLINE. Organic Syntheses. [Link]

- Sciencemadness Discussion Board. (2007).

-

Lescrinier, E., et al. (2018). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. PubMed Central. [Link]

- Google Patents. (2003). Process for preparing amino acid tert-butyl ester hydrochloric acid salts.

-

Alonso, F., et al. (2008). Stereoselective Synthesis of Quaternary Proline Analogues. PubMed Central. [Link]

-

Anderson, G. W., & Callahan, F. M. (1960). t-Butyl Esters of Amino Acids and Peptides and their Use in Peptide Synthesis. Journal of the American Chemical Society. [Link]

-

Roeske, R. (1959). Preparation of t-Butyl Esters of Free Amino Acids. The Journal of Organic Chemistry. [Link]

-

Belvisi, L., et al. (2006). New synthesis of cis 5-tert-butyl-L-proline via cuprate. Evaluation as a cis proline mimetic in a biological active octapeptide. PubMed. [Link]

-

Organic Chemistry Portal. tert-Butyl Esters. [Link]

- Google Patents. (2014). Method for purifying L-prolinamide.

-

Houben-Weyl. (2005). Synthesis of Peptides Containing Proline Analogues. [Link]

-

Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. The Journal of Organic Chemistry. [Link]

-

Williamson, K.L., et al. (2016). Synthesis of Isobutylene and Its Use in Esterification Reactions. ResearchGate. [Link]

-

ResearchGate. (2018). FT-IR spectra of L-proline, H3PW12O40 and [ProH]3PW12O40. [Link]

-

Greenberg, J. A., & Sammakia, T. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. PubMed. [Link]

-

MDPI. (2017). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. [Link]

-

ResearchGate. (2017). The Conversion of tert-Butyl Esters to Acid Chlorides Using Thionyl Chloride. [Link]

-

Davies, S. G., et al. (2000). Spirobicyclic Diamines. Part 3: Synthesis and Metal Complexation of Proline-Derived-[8][8]Spirodiamines. Journal of the Chemical Society, Perkin Transactions 1.

-

Ghorbani-Vaghei, R., et al. (2020). Decarboxylative 1,3-dipolar cycloadditions of l-proline. PubMed Central. [Link]

- Google Patents. (1970).

- AAPPTec. (2010). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

-

Reddit. (2022). Synthesizing tertiary-butylesters of BOC-amino acids. [Link]

-

Organic Syntheses. Synthesis of 1,3-Dimethyl-3-(p-tolyl)-1H-pyrrolo[3,2-c]pyridin-2(3H)-one by Cu(II)-Mediated Direct Oxidative Coupling. [Link]

-

Organic Syntheses. L-Proline, 2-methyl-. [Link]

- Google Patents. (2013). A kind of method of refining prolinamide.

-

Braga, C. B., et al. (2014). Conformational analysis and intramolecular interactions of L-proline methyl ester and its N-acetylated derivative through spectroscopic and theoretical studies. PubMed. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. mdpi.com [mdpi.com]

- 5. tert-Butyl Esters [organic-chemistry.org]

- 6. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 7. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]

- 8. Sciencemadness Discussion Board - L-Proline Esterification - Powered by XMB 1.9.11 [sciencemadness.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. CN102180823B - A kind of method of refining prolinamide - Google Patents [patents.google.com]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. benchchem.com [benchchem.com]

Chemical structure of tert-Butyl L-prolinate

< An In-Depth Technical Guide to tert-Butyl L-prolinate

Abstract

This technical guide provides a comprehensive overview of tert-Butyl L-prolinate, a pivotal chiral building block in modern organic synthesis and pharmaceutical development. We delve into its unique chemical structure, physicochemical properties, and established synthesis protocols, offering causality-driven explanations for experimental choices. Furthermore, this guide details robust analytical methods for its characterization, explores its significant applications in asymmetric catalysis and peptide synthesis, and provides essential safety and handling information. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique stereochemical attributes of this versatile compound.

Introduction: The Significance of Chiral Proline Derivatives

L-proline, a unique secondary amino acid, is distinguished by its rigid pyrrolidine ring, which imparts significant conformational constraints. This structural feature is fundamental to its role in protein architecture and has been extensively exploited in the field of asymmetric organocatalysis.[1][2] Proline and its derivatives serve as highly effective, non-toxic, and readily available chiral catalysts for a variety of stereoselective transformations, including aldol, Mannich, and Michael reactions.[3][4]

The esterification of L-proline, specifically with a bulky tert-butyl group to form tert-Butyl L-prolinate, modifies its chemical properties in advantageous ways. The tert-butyl ester group serves two primary functions:

-

Protection of the Carboxylic Acid: It prevents the carboxyl group from participating in undesired side reactions, a crucial requirement in multi-step syntheses like peptide coupling.

-

Enhanced Lipophilicity: The bulky, non-polar tert-butyl group increases the molecule's solubility in organic solvents, facilitating its use in a broader range of reaction media.[5]

These attributes make tert-Butyl L-prolinate an invaluable chiral auxiliary and building block in the synthesis of complex, enantiomerically pure molecules, which is a critical aspect of modern drug development.[6][7]

Chemical Structure and Physicochemical Properties

Tert-Butyl L-prolinate, systematically named (2S)-pyrrolidine-2-carboxylic acid tert-butyl ester, possesses a defined stereochemistry at the α-carbon, which is the source of its chirality.

Structural Analysis

The core structure consists of a five-membered pyrrolidine ring with the secondary amine characteristic of proline. The carboxyl group is esterified with a tert-butyl group.

Caption: Chemical structure of (S)-tert-Butyl L-prolinate.

Physicochemical Data

A summary of the key physical and chemical properties of tert-Butyl L-prolinate is presented below. This data is essential for planning experimental work, including reaction setup, purification, and storage.

| Property | Value | Reference(s) |

| CAS Number | 2812-46-6 | [5][8][9] |

| Molecular Formula | C₉H₁₇NO₂ | [5][8][9] |

| Molecular Weight | 171.24 g/mol | [8][9] |

| Appearance | Colorless to faint yellow liquid | [5][9] |

| Boiling Point | 51 °C | [8] |

| Density | ~0.995 g/cm³ | [] |

| Optical Rotation | [α]D²⁰ = -42 ± 2° (c=1 in EtOH) | [5] |

| Storage Temperature | 2-8 °C | [5][8][9] |

Synthesis of tert-Butyl L-prolinate

The synthesis of tert-Butyl L-prolinate is most commonly achieved through the esterification of L-proline. The primary challenge is the selective esterification of the carboxylic acid in the presence of the secondary amine, which is also nucleophilic. A common and effective strategy involves the use of di-tert-butyl dicarbonate ((Boc)₂O) and a catalytic amount of a base like 4-(Dimethylamino)pyridine (DMAP).[11]

Synthesis Workflow

The workflow involves the activation of the carboxylic acid by (Boc)₂O, followed by nucleophilic attack from tert-butanol (which is generated in situ or added), all facilitated by a catalyst.

Sources

- 1. Proline Derivatives in Organic Synthesis [organic-chemistry.org]

- 2. Proline organocatalysis - Wikipedia [en.wikipedia.org]

- 3. alfachemic.com [alfachemic.com]

- 4. researchgate.net [researchgate.net]

- 5. chemimpex.com [chemimpex.com]

- 6. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 7. pharmaffiliates.com [pharmaffiliates.com]

- 8. L-Proline tert-butyl ester | 2812-46-6 | FP47582 [biosynth.com]

- 9. L-Proline t-butyl ester 2812-46-6 [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

Physical and chemical properties of tert-Butyl L-prolinate

An In-Depth Technical Guide to tert-Butyl L-prolinate: Properties, Applications, and Experimental Considerations

Introduction

tert-Butyl L-prolinate is a pivotal derivative of the amino acid L-proline, widely employed as a chiral building block and intermediate in organic synthesis, particularly within the realms of pharmaceutical and peptide chemistry. The strategic installation of a tert-butyl ester group on the proline carboxylate serves a dual purpose: it enhances solubility in organic solvents and acts as a robust protecting group that can be selectively removed under acidic conditions.[1][2] This modification facilitates its use in complex molecular constructions, where precise control over reactive sites is paramount. This guide provides a comprehensive overview of the physical and chemical properties of tert-Butyl L-prolinate, its spectroscopic signature, key applications, and practical experimental protocols for its use, catering to researchers, scientists, and drug development professionals. The compound is commercially available as both a free base (a liquid) and a more stable hydrochloride salt (a crystalline solid), the properties of which will be discussed comparatively.[3]

Physicochemical Properties

The fundamental physical and chemical characteristics of tert-Butyl L-prolinate determine its handling, reactivity, and suitability for various applications. The properties differ significantly between the free base and its hydrochloride salt.

| Property | tert-Butyl L-prolinate (Free Base) | tert-Butyl L-prolinate Hydrochloride |

| Synonyms | L-Pro-OtBu, (S)-Pyrrolidine-2-carboxylic acid tert-butyl ester[2][4] | H-Pro-OtBu·HCl, L-Proline tert-butyl ester HCl[1][5] |

| Appearance | Colorless to faint yellow liquid[2] | White crystalline powder[1][3] |

| CAS Number | 2812-46-6[2] | 5497-76-7[1][5] |

| Molecular Formula | C₉H₁₇NO₂[2] | C₉H₁₇NO₂·HCl[1][6] |

| Molecular Weight | 171.24 g/mol [4] | 207.70 g/mol [1][5] |

| Melting Point | Not Applicable | 91 - 114 °C (range from various sources)[1][3] |

| Boiling Point | 51 °C[4] | Not Available |

| Optical Rotation | [α]D²⁰ = -42 ± 2° (c=1 in EtOH)[2] | [α]²⁰D = -33 ± 2.5° (c=2 in EtOH)[1] |

| Storage Conditions | 2-8 °C[4] | 0-8 °C[1][2] |

Solubility Profile

The tert-butyl ester significantly increases the lipophilicity of the proline molecule compared to its parent amino acid. The free base form is soluble in a wide range of organic solvents. The hydrochloride salt, while a solid, offers enhanced solubility in protic solvents, including water and alcohols, which is advantageous for certain reaction conditions.[1][3]

Chirality and Optical Purity

As a derivative of L-proline, tert-Butyl L-prolinate is a chiral molecule. Its stereochemical integrity is crucial for its primary application in asymmetric synthesis, where it serves to introduce a specific stereocenter into a target molecule.[2][4] The specific rotation is a key quality control parameter to confirm the enantiomeric purity of a given batch.

Spectroscopic Characterization

Structural confirmation and purity assessment of tert-Butyl L-prolinate are routinely performed using standard spectroscopic techniques.

Caption: Structure of tert-Butyl L-prolinate highlighting the pyrrolidine ring and ester.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum will show a characteristic singlet at approximately 1.4-1.5 ppm, integrating to 9 protons, which corresponds to the magnetically equivalent methyl groups of the tert-butyl ester. The protons on the pyrrolidine ring will appear as a series of multiplets between 1.8 and 3.5 ppm. The α-proton (H_C4) typically appears around 4.2-4.4 ppm. The N-H proton signal is a broad singlet that can vary in position.

-

¹³C NMR: The spectrum will feature a prominent signal for the quaternary carbon of the tert-butyl group around 80-82 ppm and the methyl carbons around 28 ppm. The carbonyl carbon (C=O) signal is observed downfield, typically in the range of 170-174 ppm.

-

-

Infrared (IR) Spectroscopy: The IR spectrum is characterized by a strong absorption band around 1730-1750 cm⁻¹, corresponding to the C=O stretch of the ester. A broad absorption in the 3300-3500 cm⁻¹ region is indicative of the N-H stretch of the secondary amine.

-

Mass Spectrometry (MS): Electrospray ionization (ESI-MS) will typically show a protonated molecular ion [M+H]⁺ at m/z 172.2 for the free base.

Chemical Properties and Reactivity

The chemical utility of tert-Butyl L-prolinate is dominated by the interplay between the secondary amine and the tert-butyl ester protecting group.

The Tert-Butyl Ester as a Protecting Group

The tert-butyl ester is classified as a base-stable, acid-labile protecting group.[7] This differential stability is the cornerstone of its utility in multi-step synthesis.

-

Stability: It is highly resistant to cleavage by nucleophiles and basic conditions (e.g., saponification with NaOH or LiOH), which would readily cleave methyl or ethyl esters. This allows for selective manipulation of other functional groups in the molecule.[7][8]

-

Reactivity (Deprotection): The ester is efficiently cleaved under acidic conditions, typically using strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (DCM). The mechanism proceeds via protonation of the ester oxygen followed by the formation of a stable tert-butyl cation and isobutylene gas.

Caption: Mechanism of acid-labile cleavage of the tert-butyl protecting group.

Reactivity of the Secondary Amine

With the carboxyl group protected, the secondary amine of the pyrrolidine ring is available for a variety of chemical transformations, most notably acylation reactions to form amide bonds. This is the key reaction in peptide synthesis, where the amine of tert-Butyl L-prolinate is coupled to the activated carboxylic acid of another amino acid.

Key Applications in Research and Development

Peptide Synthesis

tert-Butyl L-prolinate is a valuable building block for the synthesis of peptides, especially in solution-phase synthesis or for introducing a C-terminal proline residue.[1][2] Its enhanced solubility in organic solvents is a significant advantage over free L-proline. The general workflow involves coupling its free amine to an N-protected amino acid, followed by the deprotection of the N-terminal group to continue the peptide chain elongation.

Caption: Conceptual workflow for incorporating tert-Butyl L-prolinate in peptide synthesis.

Chiral Auxiliary and Catalyst

The inherent chirality of tert-Butyl L-prolinate makes it an important component in asymmetric synthesis.[2] It can be used as a chiral auxiliary to direct the stereochemical outcome of a reaction on a prochiral substrate. Furthermore, it serves as a precursor for the synthesis of more complex proline-based organocatalysts, which are instrumental in promoting a wide range of enantioselective transformations.[2]

Experimental Protocols and Considerations

Protocol: Acidic Deprotection of tert-Butyl L-prolinate

This protocol describes the standard procedure for cleaving the tert-butyl ester to yield the free carboxylic acid.

-

Preparation: Dissolve the tert-Butyl L-prolinate-containing peptide or molecule in anhydrous dichloromethane (DCM) (e.g., 0.1 M concentration) in a round-bottom flask equipped with a magnetic stir bar.

-

Cooling: Place the flask in an ice bath and cool the solution to 0 °C. This is crucial to control the exothermic nature of the reaction and minimize potential side reactions.

-

Acid Addition: Slowly add trifluoroacetic acid (TFA) to the stirred solution. A common ratio is 25-50% TFA in DCM (v/v). The addition of a cation scavenger, such as triisopropylsilane (TIPS, ~5% v/v), is recommended to quench the tert-butyl cations formed, preventing side reactions like re-alkylation of sensitive residues.

-

Reaction: Allow the reaction to stir at room temperature for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the TFA and DCM.

-

Precipitation: Add cold diethyl ether to the concentrated residue to precipitate the deprotected product.

-

Isolation: Collect the solid product by filtration, wash with additional cold diethyl ether, and dry under vacuum.

Handling, Storage, and Safety

-

Storage: Both the free base and the hydrochloride salt should be stored in tightly sealed containers under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (0-8 °C) to prevent degradation.[1]

-

Safety: tert-Butyl L-prolinate and its hydrochloride salt are classified as hazardous. They can cause skin and serious eye irritation and may cause respiratory irritation.[3][5]

Conclusion

tert-Butyl L-prolinate is a highly versatile and valuable synthetic intermediate. Its unique combination of enhanced solubility, robust protecting group character, and inherent chirality makes it an indispensable tool for chemists in academic and industrial research. A thorough understanding of its physical properties, spectroscopic characteristics, and chemical reactivity is essential for its effective and safe application in the synthesis of complex pharmaceuticals, peptides, and other enantiomerically pure compounds.

References

-

Chem-Impex. L-Proline tert-butyl ester hydrochloride.

-

Sigma-Aldrich. L-Proline t-butyl ester.

-

Chem-Impex. L-Proline tert-butyl ester.

-

Biosynth. L-Proline tert-butyl ester.

-

Organic Syntheses. tert-BUTOXYCARBONYL-L-PROLINE.

-

The Royal Society of Chemistry. Electronic Supplementary Material (ESI) for Chemical Communications.

-

PubChem. tert-Butyl L-prolinate hydrochloride.

-

TCI Chemicals. L-Proline tert-Butyl Ester Hydrochloride.

-

PubMed. New synthesis of cis 5-tert-butyl-L-proline via cuprate. Evaluation as a cis proline mimetic in a biological active octapeptide.

-

Springer Nature. Evaluation of the tert-butyl group as a probe for NMR studies of macromolecular complexes.

-

Fisher Scientific. SAFETY DATA SHEET - L-Proline tert-butyl ester hydrochloride.

-

ACS Publications. Discovery of tert-Butyl Ester Based 6-Diazo-5-oxo-l-norleucine Prodrugs for Enhanced Metabolic Stability and Tumor Delivery.

-

PubMed Central. Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides.

-

Santa Cruz Biotechnology. L-Proline tert-butyl ester hydrochloride.

-

Organic Chemistry Portal. tert-Butyl Esters.

-

Thieme. A Simple and Powerful tert-Butylation of Carboxylic Acids and Alcohols.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. L-Proline tert-Butyl Ester Hydrochloride | 5497-76-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 4. L-Proline tert-butyl ester | 2812-46-6 | FP47582 [biosynth.com]

- 5. tert-Butyl L-prolinate hydrochloride | C9H18ClNO2 | CID 6453107 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. scbt.com [scbt.com]

- 7. thieme-connect.com [thieme-connect.com]

- 8. tert-Butyl Esters [organic-chemistry.org]

- 9. fishersci.com [fishersci.com]

An In-Depth Technical Guide to the Stability and Storage of tert-Butyl L-prolinate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract: tert-Butyl L-prolinate is a critical chiral building block and intermediate in the synthesis of pharmaceuticals and complex organic molecules. Its unique structural properties, including the bulky tert-butyl ester protecting group, enhance its solubility in organic solvents and play a pivotal role in multi-step synthetic strategies. However, the very nature of this ester linkage dictates its stability profile and necessitates carefully controlled storage and handling conditions to ensure its integrity and purity over time. This guide provides a comprehensive overview of the chemical stability of tert-Butyl L-prolinate, delineates its primary degradation pathways, and offers evidence-based recommendations for its optimal storage. Furthermore, a detailed protocol for conducting a forced degradation study and a stability-indicating analytical method are presented to empower researchers to validate the integrity of their own samples.

Introduction: The Synthetic Utility and Stability Imperative of tert-Butyl L-prolinate

tert-Butyl L-prolinate, and its hydrochloride salt, are invaluable reagents in the fields of peptide synthesis and asymmetric catalysis. The tert-butyl ester serves as a robust protecting group for the carboxylic acid functionality of L-proline, preventing its unwanted participation in reactions while the amino group is manipulated. This protection strategy is favored due to the ester's stability under neutral and basic conditions, yet it can be readily cleaved under acidic conditions, providing an orthogonal deprotection strategy in complex syntheses.[1]

The efficacy of any synthesis relying on tert-Butyl L-prolinate is contingent upon the starting material's purity and integrity. Degradation of the ester not only reduces the yield of the desired product but can also introduce impurities that complicate purification and may lead to downstream reaction failures. Therefore, a thorough understanding of the compound's stability is not merely a matter of good laboratory practice but a critical component of successful research and development.

Chemical Stability and Degradation Pathways

The stability of tert-Butyl L-prolinate is primarily governed by the susceptibility of the tert-butyl ester linkage to hydrolysis. This reaction is the principal degradation pathway and is significantly influenced by the presence of moisture and acidic or basic conditions.

Acid-Catalyzed Hydrolysis: The Primary Degradation Route

The tert-butyl ester is notably labile under acidic conditions. The mechanism proceeds via protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. However, due to the steric hindrance of the tert-butyl group, the reaction often proceeds through a unimolecular pathway (SN1-like) involving the formation of a stable tert-butyl carbocation intermediate upon cleavage of the oxygen-tert-butyl bond. This carbocation is then quenched, typically by forming isobutylene gas.[2]

This acid sensitivity is a double-edged sword; it allows for facile deprotection when desired but also renders the compound vulnerable to degradation by trace acidic impurities or an acidic environment.

Base-Catalyzed Hydrolysis (Saponification)

While more stable to basic conditions than many other esters, tert-Butyl L-prolinate can still undergo hydrolysis in the presence of strong bases. This reaction, known as saponification, involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon.[3] The reaction is generally slower than acid-catalyzed hydrolysis due to steric hindrance but can become significant over extended periods or at elevated temperatures.

Hygroscopicity and Moisture-Mediated Degradation

Amino acid esters can exhibit hygroscopicity, the tendency to absorb moisture from the atmosphere.[4] Any absorbed water can act as a nucleophile in the hydrolysis of the ester, a reaction that can be catalyzed by trace acidic or basic impurities. Therefore, exposure to humidity is a critical factor in the long-term stability of tert-Butyl L-prolinate.

Thermal and Photostability

While the primary degradation pathway is hydrolysis, prolonged exposure to high temperatures can accelerate this process and potentially lead to other decomposition reactions. Information on the specific photostability of tert-Butyl L-prolinate is not extensively documented in the literature; however, as a general precaution for complex organic molecules, protection from light is advisable to prevent potential photolytic degradation.

Diagram 1: Primary Degradation Pathway of tert-Butyl L-prolinate

Caption: Acid or base-catalyzed hydrolysis of tert-Butyl L-prolinate.

Recommended Storage and Handling Conditions

To mitigate the degradation pathways discussed above, stringent storage and handling conditions are imperative. The consensus from major chemical suppliers and the known chemical properties of the compound inform the following recommendations.

| Parameter | Recommendation | Rationale |

| Temperature | 2°C to 8°C [1][5][6] | Refrigeration significantly slows the rate of chemical reactions, including hydrolysis. |

| Atmosphere | Inert atmosphere (e.g., Argon or Nitrogen) | Minimizes exposure to atmospheric moisture and oxygen, reducing the risk of hydrolysis and potential oxidative degradation. |

| Container | Tightly sealed, opaque container | Prevents ingress of moisture and air. Opaque containers protect the compound from potential photolytic degradation. |

| Handling | Handle under an inert atmosphere; minimize exposure to ambient air | Reduces the opportunity for moisture absorption, especially when dispensing the material. |

For the hydrochloride salt of tert-Butyl L-prolinate, which is a solid, the same storage temperature of 0-8°C is recommended.[] While the salt form may be less hygroscopic than the free base, adherence to these storage conditions is still critical to ensure long-term stability.

Experimental Protocol: Stability Assessment of tert-Butyl L-prolinate

To ensure the quality of tert-Butyl L-prolinate for sensitive applications, a stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) is the method of choice for this purpose. The following protocol outlines a forced degradation study and a corresponding HPLC method to assess the stability of tert-Butyl L-prolinate.

Forced Degradation Study Protocol

The objective of a forced degradation study is to intentionally degrade the sample to identify potential degradation products and to validate the stability-indicating nature of the analytical method.[8]

4.1.1. Preparation of Stock Solution: Prepare a stock solution of tert-Butyl L-prolinate at a concentration of 1 mg/mL in a suitable solvent such as acetonitrile or methanol.

4.1.2. Stress Conditions:

-

Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N HCl. Heat at 60°C for 24 hours. Neutralize with an equimolar amount of NaOH before analysis.

-

Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 N NaOH. Keep at room temperature for 24 hours. Neutralize with an equimolar amount of HCl before analysis.

-

Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% hydrogen peroxide. Keep at room temperature for 24 hours, protected from light.

-

Thermal Degradation: Store a solid sample of tert-Butyl L-prolinate at 80°C for 48 hours. Dissolve in the mobile phase for analysis.

-

Photolytic Degradation: Expose a solid sample of tert-Butyl L-prolinate to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. Dissolve in the mobile phase for analysis.

4.1.3. Control Sample: A control sample of the stock solution should be stored under recommended conditions (2-8°C) and analyzed alongside the stressed samples.

Diagram 2: Workflow for Forced Degradation Study

Caption: A systematic approach to forced degradation studies.

Stability-Indicating HPLC Method

This method is designed to separate tert-Butyl L-prolinate from its primary degradant, L-proline, and other potential impurities.

-

Chromatographic System: HPLC with a UV or photodiode array (PDA) detector.

-

Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

-

Mobile Phase B: Acetonitrile.

-

Gradient Program:

-

0-2 min: 5% B

-

2-15 min: 5% to 95% B

-

15-18 min: 95% B

-

18-20 min: 95% to 5% B

-

20-25 min: 5% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30°C.

-

Detection Wavelength: 210 nm.

-

Injection Volume: 10 µL.

Rationale for Method Parameters:

-

A C18 column provides good retention for moderately polar compounds like tert-Butyl L-prolinate.

-

The gradient elution allows for the separation of the more polar L-proline (which will elute early) from the less polar tert-Butyl L-prolinate.

-

TFA is used as an ion-pairing agent to improve the peak shape of the amine-containing analytes.

-

Detection at a low UV wavelength (210 nm) is necessary as neither compound has a strong chromophore.[9]

Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines. The forced degradation samples are crucial for demonstrating specificity, ensuring that the peaks for the degradants are well-resolved from the parent compound peak. Peak purity analysis using a PDA detector should be performed to confirm that the main peak is free from co-eluting impurities.

Conclusion

The chemical integrity of tert-Butyl L-prolinate is paramount for its successful application in research and development. Its primary liability is the acid-catalyzed hydrolysis of the tert-butyl ester, a process that is exacerbated by the presence of moisture and elevated temperatures. Adherence to the recommended storage conditions—refrigeration under an inert, dry atmosphere and protection from light—is the most effective strategy to ensure its long-term stability. For critical applications, the implementation of a forced degradation study coupled with a validated stability-indicating HPLC method provides a robust framework for quality assurance, enabling researchers to proceed with confidence in the integrity of this vital synthetic building block.

References

-

Organic Chemistry Portal. (n.d.). tert-Butyl Esters. Retrieved from [Link]

- Kaul, R., Brouillette, Y., Sajjadi, Z., Hansford, K. A., & Lubell, W. D. (2004). Selective tert-Butyl Ester Deprotection in the Presence of Acid Labile Protecting Groups with Use of ZnBr2. The Journal of Organic Chemistry, 69(18), 6131–6133.

- Van der Meijden, B., & Robinson, J. A. (2011). Synthesis and application of photoproline - a photoactivatable derivative of proline. ARKIVOC, 2011(6), 130-136.

- Mellon, E. F., Korn, A. H., & Hoover, S. R. (1951). Hygroscopicity of Amino Acids and Its Relationship to the Vapor Phase Water Absorption of Proteins. Journal of the American Chemical Society, 73(8), 3879–3882.

-

PubChem. (n.d.). tert-Butyl L-prolinate hydrochloride. Retrieved from [Link]

-

ResearchGate. (n.d.). Hydrolysis of tert-butyl esters present in N-protected amino acids. Retrieved from [Link]

- Hodges, J. A., & Raines, R. T. (2013). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. Journal of the American Chemical Society, 135(26), 9749–9761.

- Belvisi, L., Bernardi, A., Checchia, A., Manzoni, L., Potenza, D., Scolastico, C., & Castorina, M. (2006). New synthesis of cis 5-tert-butyl-L-proline via cuprate. Evaluation as a cis proline mimetic in a biological active octapeptide. Journal of peptide science : an official publication of the European Peptide Society, 12(2), 154–160.

- Schmidt, M., et al. (2007). Selective enzymatic hydrolysis of C-terminal tert-butyl esters of peptides. Google Patents.

-

Chemistry Steps. (n.d.). Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]

-

Advantage of tert-Butyl Esters in organic synthesis & comparison with simple methyl ester. (2020, May 2). YouTube. Retrieved from [Link]

-

International Journal of Research in Pharmacology & Pharmacotherapeutics. (2016). development of forced degradation and stability indicating studies for drug substance and drug product. Retrieved from [Link]

- Budesinsky, M., & Flegelova, Z. (2011). Residue-Specific Exchange of Proline by Proline Analogs in Fluorescent Proteins: How "Molecular Surgery" of the Backbone Affects Folding and Stability. ChemBioChem, 12(12), 1859-1867.

-

PrepChem. (n.d.). Synthesis of L-proline, t-butyl ester. Retrieved from [Link]

- Adzhubei, A. A., & Sternberg, M. J. (1993). Proline, a unique amino acid whose polymer, polyproline II helix, and its analogues are involved in many biological processes: a review. Journal of molecular biology, 229(2), 472-493.

-

SIELC Technologies. (n.d.). Proline. Retrieved from [Link]

-

Patolia, V. (2020, January 9). An Introduction To Forced Degradation Studies For Drug Substance & Drug Product. Pharmaceutical Online. Retrieved from [Link]

-

European Medicines Agency. (2003, July 17). Guideline on Stability Testing: Stability testing of existing active substances and related finished products. Retrieved from [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. Analysis and evaluation of chiral drugs in biological samples – secrets of science [shimadzu-webapp.eu]

- 3. biopharminternational.com [biopharminternational.com]

- 4. pubs.rsc.org [pubs.rsc.org]

- 5. impactfactor.org [impactfactor.org]

- 6. Boc-Protected Amino Groups [organic-chemistry.org]

- 8. youtube.com [youtube.com]

- 9. Proline | SIELC Technologies [sielc.com]

Introduction: The Role of tert-Butyl L-prolinate in Modern Synthesis

An In-depth Technical Guide to the Safe Handling and Application of tert-Butyl L-prolinate

This guide provides comprehensive safety protocols, handling procedures, and critical data for tert-Butyl L-prolinate (and its hydrochloride salt), tailored for researchers, scientists, and professionals in drug development and synthetic chemistry. As a pivotal chiral building block and intermediate, understanding its properties and ensuring its safe manipulation is paramount to both successful experimentation and laboratory safety.

Tert-Butyl L-prolinate is an ester derivative of the amino acid L-proline. The introduction of the bulky tert-butyl group serves two primary functions: it acts as a protecting group for the carboxylic acid moiety and enhances the compound's solubility in organic solvents.[1][2] These characteristics make it an invaluable tool in several advanced chemical applications:

-

Peptide Synthesis: It serves as a crucial building block, allowing for the sequential addition of amino acids to form complex peptide chains used in pharmaceutical development.[1][2]

-

Asymmetric Synthesis: Its inherent chirality is leveraged to direct the stereochemical outcome of reactions, making it a valuable chiral auxiliary for producing enantiomerically pure compounds.[1][2][3]

-

Catalyst and Ligand Preparation: It is an effective intermediate in the synthesis of specialized proline-based catalysts.[1]

Given its reactivity and role in sensitive synthetic pathways, a thorough understanding of its safe handling is not merely a regulatory formality but a prerequisite for ensuring experimental integrity and personnel safety.

Core Chemical and Physical Properties

Accurate knowledge of a chemical's properties is the foundation of its safe handling. The data below is compiled for both the free base and the more commonly used hydrochloride salt.

| Property | tert-Butyl L-prolinate (Free Base) | tert-Butyl L-prolinate Hydrochloride |

| Synonyms | L-Pro-OtBu, (S)-Pyrrolidine-2-carboxylic acid tert-butyl ester | H-Pro-OtBu·HCl, L-Proline t-butyl ester HCl |

| CAS Number | 2812-46-6[1] | 5497-76-7[2][4] |

| Molecular Formula | C₉H₁₇NO₂[1] | C₉H₁₇NO₂·HCl[2][5] |

| Molecular Weight | 171.24 g/mol [6] | 207.70 g/mol [2][4][5] |

| Appearance | Colorless to faint yellow liquid[1] | White to off-white crystalline powder[2] |

| Boiling Point | 51 °C[6] | Not applicable (solid) |

| Melting Point | Not applicable (liquid) | 91 - 114 °C[2] |

| Storage Temperature | 2-8°C[6] | 0-8°C, Room Temperature (<15°C recommended)[1][2] |

| Key Characteristics | Hygroscopic |

Hazard Identification and GHS Classification

Tert-Butyl L-prolinate is classified as hazardous. The following GHS hazard statements and pictograms are associated with the compound, primarily in its free base form. The hydrochloride salt may have a slightly different profile, but similar precautions should be taken.

-

GHS Pictograms: GHS05 (Corrosion), GHS07 (Exclamation Mark)[6]

-

Signal Word: Danger

| Hazard Code | Classification | Description & Implication for Researchers |

| H302 | Acute Toxicity (Oral), Category 4 | Harmful if swallowed. Ingestion can lead to adverse health effects. Accidental ingestion must be avoided by prohibiting eating, drinking, or smoking in the lab and using proper hygiene.[6] |

| H315 | Skin Irritation, Category 2 | Causes skin irritation. Direct contact can lead to redness, itching, and inflammation. The use of appropriate chemical-resistant gloves is mandatory.[6] |

| H318 | Serious Eye Damage, Category 1 | Causes serious eye damage. Contact can lead to irreversible damage to the cornea and other eye tissues. Chemical splash goggles and/or a face shield are essential.[6] |

| H335 | Specific Target Organ Toxicity (Single Exposure), Category 3 | May cause respiratory irritation. Inhalation of vapors or aerosols can irritate the respiratory tract. All handling of the liquid form must be conducted in a certified chemical fume hood.[6] |

Toxicological Summary: While comprehensive long-term toxicological data is limited, the acute hazards are well-defined. All new or uncharacterized compounds should be treated as potentially toxic.[7] The primary routes of exposure are inhalation, skin/eye contact, and ingestion.[7]

Exposure Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls and supplemented by robust PPE, is critical.

Hierarchy of Controls

The most effective safety strategies prioritize eliminating or minimizing the hazard at its source.

Caption: The Hierarchy of Controls for managing chemical hazards.

Recommended PPE

The following PPE is mandatory when handling tert-Butyl L-prolinate.

-

Eye and Face Protection: Wear chemical safety goggles with side shields that conform to OSHA 29 CFR 1910.133 or European Standard EN166.[5][8] A face shield should be worn over goggles when there is a significant risk of splashing.

-

Skin Protection:

-

Respiratory Protection: All work with the liquid form should be conducted in a chemical fume hood to prevent inhalation of vapors.[9] If a fume hood is not available or if there is a risk of generating aerosols, a respirator with an appropriate filter (e.g., type ABEK EN14387) must be used after a formal risk assessment.[8]

-

Footwear: Closed-toe shoes must be worn in the laboratory at all times.[9]

Standard Operating Procedure for Handling

Adherence to a strict protocol minimizes the risk of exposure and contamination.

General Handling Workflow

Caption: A workflow for responding to a small chemical spill.

For larger spills, or any spill outside of a fume hood, evacuate the area and contact your institution's emergency response team.

Stability, Storage, and Disposal

-